REACTION_CXSMILES
|
[Cl:1][S:2]([CH2:5][C:6](Cl)=[O:7])(=[O:4])=[O:3].[CH3:9][OH:10]>CCOCC>[CH3:9][O:10][C:6](=[O:7])[CH2:5][S:2]([Cl:1])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
419 μL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)CC(=O)Cl
|
Name
|
|
Quantity
|
160 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CS(=O)(=O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |